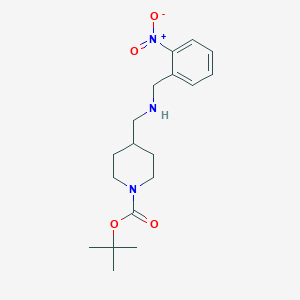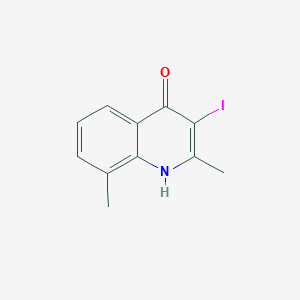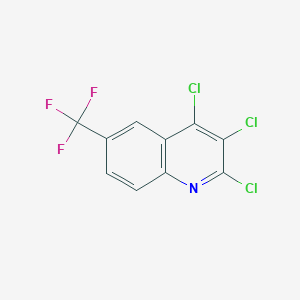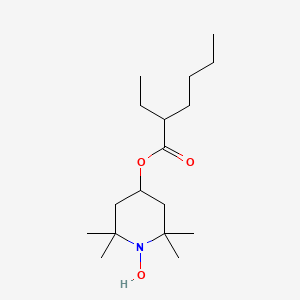![molecular formula C9H17NO B11831111 [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, which are crucial for industrial applications.
化学反応の分析
Types of Reactions
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azabicyclo derivatives.
科学的研究の応用
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
8-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
2-azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
Uniqueness
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is unique due to its specific stereochemistry and functional groups
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-8-5-9(8,7-11)3-2-4-10-6-8/h10-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChIキー |
OLFBTFUYGDECTB-RKDXNWHRSA-N |
異性体SMILES |
C[C@]12C[C@]1(CCCNC2)CO |
正規SMILES |
CC12CC1(CCCNC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)











![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
